molecular formula C11H20O4 B13733010 Dimethyl 2,2,4-trimethyladipate CAS No. 29713-25-5

Dimethyl 2,2,4-trimethyladipate

Cat. No.: B13733010
CAS No.: 29713-25-5
M. Wt: 216.27 g/mol
InChI Key: UJDNTFQWEQKSCL-UHFFFAOYSA-N
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Description

Dimethyl 2,2,4-trimethyladipate, also known as 2,2,4-Trimethylhexanedioic acid dimethyl ester, is an organic compound with the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol . This compound is a diester derived from adipic acid and is characterized by the presence of two methyl groups at the 2 and 4 positions of the hexane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,2,4-trimethyladipate can be synthesized through the esterification of 2,2,4-trimethyladipic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion. The reaction can be represented as follows:

2,2,4-Trimethyladipic acid+2CH3OHDimethyl 2,2,4-trimethyladipate+2H2O\text{2,2,4-Trimethyladipic acid} + 2 \text{CH}_3\text{OH} \rightarrow \text{this compound} + 2 \text{H}_2\text{O} 2,2,4-Trimethyladipic acid+2CH3​OH→Dimethyl 2,2,4-trimethyladipate+2H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2,4-trimethyladipate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,2,4-trimethyladipic acid and methanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a catalyst such as sodium methoxide.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst like sodium methoxide.

    Reduction: Reducing agents such as LiAlH4.

Major Products Formed

    Hydrolysis: 2,2,4-Trimethyladipic acid and methanol.

    Transesterification: New esters depending on the alcohol used.

    Reduction: 2,2,4-Trimethylhexanediol.

Scientific Research Applications

Dimethyl 2,2,4-trimethyladipate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2,2,4-trimethyladipate primarily involves its ester bonds, which can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis can be catalyzed by enzymes such as esterases in biological systems. The released products can then participate in various metabolic pathways, contributing to the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl adipate: Lacks the methyl groups at the 2 and 4 positions, making it less sterically hindered.

    Dimethyl succinate: A shorter chain diester with different physical and chemical properties.

    Dimethyl glutarate: Similar structure but with one less carbon in the chain.

Uniqueness

Dimethyl 2,2,4-trimethyladipate is unique due to the presence of the methyl groups at the 2 and 4 positions, which introduce steric hindrance and affect its reactivity and physical properties. This makes it distinct from other similar diesters and influences its applications in various fields.

Properties

CAS No.

29713-25-5

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

dimethyl 2,2,4-trimethylhexanedioate

InChI

InChI=1S/C11H20O4/c1-8(6-9(12)14-4)7-11(2,3)10(13)15-5/h8H,6-7H2,1-5H3

InChI Key

UJDNTFQWEQKSCL-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)CC(C)(C)C(=O)OC

Origin of Product

United States

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